molecular formula C16H19N3O2S B2567741 3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2202294-51-5

3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B2567741
CAS No.: 2202294-51-5
M. Wt: 317.41
InChI Key: BMCDTRQDISMFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine ring attached to a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps:

    Formation of the Thiazole Moiety: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioamides, under basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with the thiazole intermediate.

    Methoxylation of Pyridine: The pyridine ring is methoxylated using methanol in the presence of a strong base like sodium hydride.

    Final Coupling: The final step involves coupling the methoxylated pyridine with the piperidine-thiazole intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its piperidine and thiazole moieties.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its complex structure.

    Materials Science: It can be explored for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and piperidine rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine
  • 3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]ethoxy}pyridine
  • 3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}quinoline

Uniqueness

3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the thiazole, piperidine, and methoxypyridine moieties makes it a versatile compound for various applications.

Properties

IUPAC Name

[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-12-3-2-6-17-15(12)21-9-13-4-7-19(8-5-13)16(20)14-10-22-11-18-14/h2-3,6,10-11,13H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCDTRQDISMFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.